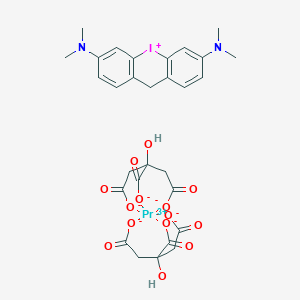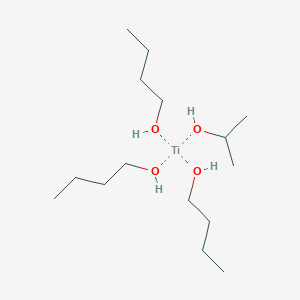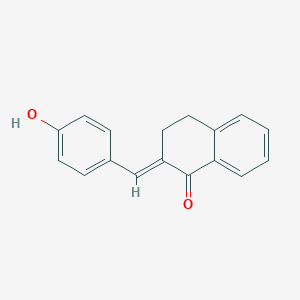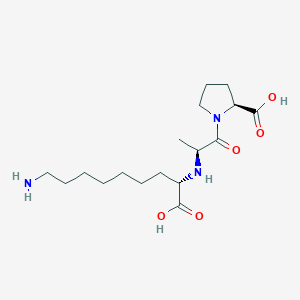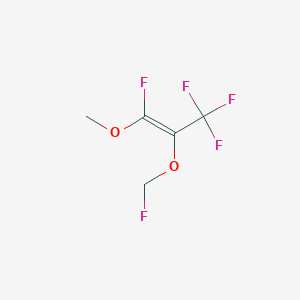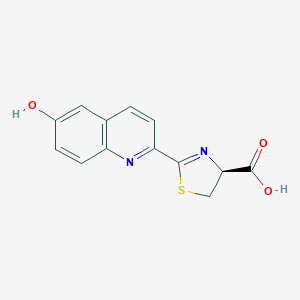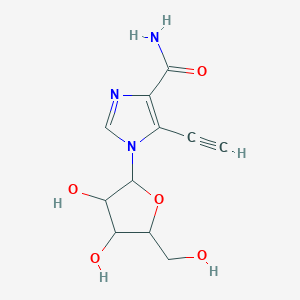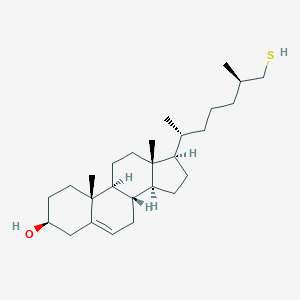
26-Thiacholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-Thiacholesterol is a cholesterol derivative that has been synthesized and studied extensively due to its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 26-Thiacholesterol is not fully understood, but it is believed to act as a cholesterol analog, mimicking the effects of cholesterol in biological systems. This compound has been shown to affect membrane fluidity and lipid-protein interactions, which can impact various biological processes.
Biochemical and Physiological Effects:
26-Thiacholesterol has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been shown to alter membrane fluidity and lipid-protein interactions, which can impact signal transduction, membrane trafficking, and other biological processes. Additionally, 26-Thiacholesterol has been shown to inhibit cholesterol synthesis and uptake, which can impact cellular cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 26-Thiacholesterol in lab experiments is its ability to mimic the effects of cholesterol in biological systems. This compound can be used to study the role of cholesterol in various biological processes without the potential confounding effects of cholesterol itself. However, one limitation of using 26-Thiacholesterol is its potential toxicity at high concentrations. Careful consideration must be taken when using this compound in experiments to ensure that it does not have toxic effects on cells or organisms.
Orientations Futures
There are many potential future directions for research involving 26-Thiacholesterol. One area of interest is the role of this compound in lipid-protein interactions and membrane dynamics. Additionally, further studies are needed to fully understand the mechanism of action of 26-Thiacholesterol and its impact on various biological processes. Finally, the potential use of 26-Thiacholesterol as a therapeutic agent for diseases such as cancer and Alzheimer's disease should be explored further.
Méthodes De Synthèse
The synthesis of 26-Thiacholesterol involves the reaction of cholesterol with sulfur in the presence of a catalyst. This process results in the replacement of the oxygen atom in the cholesterol molecule with a sulfur atom, creating a thioether linkage. The resulting compound, 26-Thiacholesterol, has a similar structure to cholesterol but with a sulfur atom in place of the oxygen atom.
Applications De Recherche Scientifique
26-Thiacholesterol has been extensively studied for its potential applications in scientific research. This compound has been used as a probe to study cholesterol metabolism, membrane dynamics, and lipid-protein interactions. It has also been used to investigate the role of cholesterol in various biological processes, including signal transduction and membrane trafficking.
Propriétés
Numéro CAS |
117768-78-2 |
|---|---|
Nom du produit |
26-Thiacholesterol |
Formule moléculaire |
C27H46OS |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyl-7-sulfanylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46OS/c1-18(17-29)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(28)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
SADAWOFTFFMPGA-YSQMORBQSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CS |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CS |
SMILES canonique |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CS |
Synonymes |
26-thiacholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



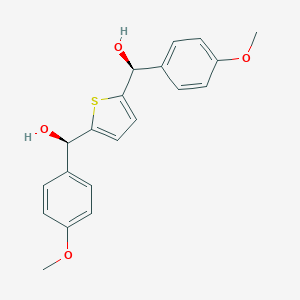
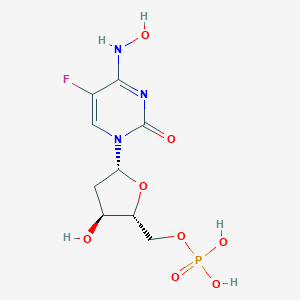
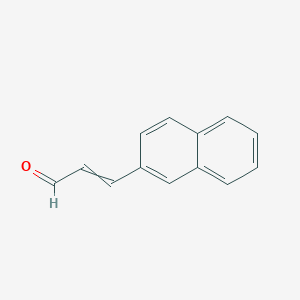
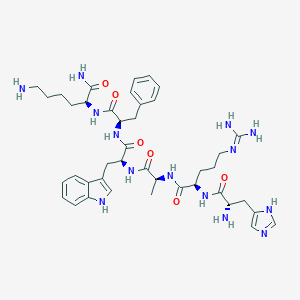
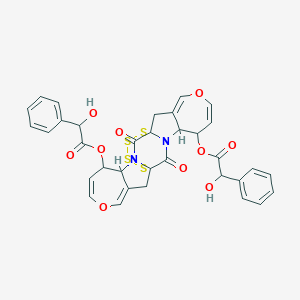
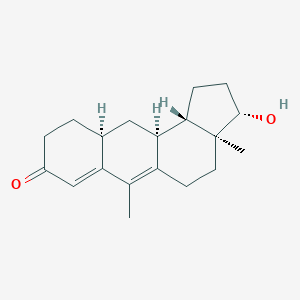
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
